molecular formula C22H12I2N2O2 B5004331 4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid

4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid

Cat. No.: B5004331
M. Wt: 590.2 g/mol
InChI Key: CBFOPPOGPGVSBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid is a complex organic compound that features a phenanthroimidazole core substituted with diiodo groups and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the phenanthroimidazole core, which can be synthesized from 1,2-diketones and ammonium acetate under microwave-assisted conditions . The final step involves the coupling of the phenanthroimidazole derivative with benzoic acid under acidic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The phenanthroimidazole core can be oxidized under strong oxidizing conditions.

    Reduction: The diiodo groups can be reduced to form the corresponding deiodinated derivatives.

    Substitution: The diiodo groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Oxidized phenanthroimidazole derivatives.

    Reduction: Deiodinated phenanthroimidazole derivatives.

    Substitution: Substituted phenanthroimidazole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-bromo-1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid
  • 4-(5-chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid
  • 4-(5-fluoro-1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid

Uniqueness

4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid is unique due to the presence of two iodine atoms, which significantly enhance its fluorescence properties and reactivity compared to its halogenated analogs. The diiodo groups also contribute to its higher molecular weight and potential for generating reactive intermediates in chemical reactions .

Properties

IUPAC Name

4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12I2N2O2/c23-13-5-7-15-16-8-6-14(24)10-18(16)20-19(17(15)9-13)25-21(26-20)11-1-3-12(4-2-11)22(27)28/h1-10H,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFOPPOGPGVSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C4C=C(C=CC4=C5C=CC(=CC5=C3N2)I)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12I2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.